2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide
Description
2-[(4-Chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a synthetic thiadiazole derivative characterized by a 1,3,4-thiadiazole core substituted with a methyl group at position 5 and a butanamide chain linked via a sulfanyl group to a 4-chlorophenyl moiety. Thiadiazoles are renowned for their broad-spectrum biological activities, including insecticidal, fungicidal, and plant growth regulatory properties .
Properties
IUPAC Name |
2-(4-chlorophenyl)sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3OS2/c1-3-11(20-10-6-4-9(14)5-7-10)12(18)15-13-17-16-8(2)19-13/h4-7,11H,3H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXGCDYOMGMEECE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=NN=C(S1)C)SC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide typically involves multiple steps starting from 4-chlorobenzoic acid . The general synthetic route includes:
Esterification: 4-chlorobenzoic acid is esterified with methanol to form methyl 4-chlorobenzoate.
Hydrazination: The ester is then converted to 4-chlorobenzohydrazide using hydrazine hydrate.
Cyclization: The hydrazide undergoes cyclization with carbon disulfide and potassium hydroxide to form 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol.
Formation of Sulfonyl Chloride: The thiol is converted to sulfonyl chloride using chlorosulfonic acid.
Nucleophilic Substitution: The sulfonyl chloride reacts with the appropriate amine to yield the final product.
Chemical Reactions Analysis
2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities.
Biology: The compound has shown promise as an antiviral agent, particularly against tobacco mosaic virus.
Mechanism of Action
The mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide involves its interaction with specific molecular targets. The thiadiazole ring can inhibit enzymes like carbonic anhydrase, which plays a crucial role in various physiological processes . Additionally, the compound’s ability to disrupt microbial cell membranes contributes to its antimicrobial activity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key structural analogs are compared in Table 1, highlighting substituent variations and their implications:
Table 1: Structural and Functional Comparison of Thiadiazole Derivatives
Key Observations:
- Halogen Substituents: The target compound’s 4-chlorophenyl group contrasts with the 4-bromophenyl in the acetamide analog .
- Linker Chain: The butanamide chain in the target compound offers greater conformational flexibility and possibly enhanced solubility compared to the rigid benzylidene group in or the shorter acetamide chain in .
- Thiadiazole Substitution: The 5-methyl group on the thiadiazole ring is conserved across analogs, suggesting its role in stabilizing the heterocyclic core and modulating electron distribution .
Biological Activity
The compound 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide is a derivative of thiadiazole, a class known for its diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical properties, and relevant research findings.
Chemical Structure and Properties
The molecular structure of this compound includes:
- A thiadiazole ring , which is crucial for its biological activity.
- A 4-chlorophenyl group that enhances its interaction with biological targets.
- A butanamide moiety which contributes to its lipophilicity and pharmacokinetic properties.
The primary mechanism of action for this compound involves:
- Inhibition of Carbonic Anhydrase : This metalloenzyme plays a critical role in pH regulation and CO2 transport. Inhibition can disrupt cellular homeostasis and affect various metabolic pathways.
- Induction of Apoptosis : The compound has been shown to inhibit cancer cell proliferation by inducing apoptosis and cell cycle arrest.
- Interaction with Enzymes : It may also inhibit histone deacetylases, leading to changes in gene expression and chromatin structure.
Antimicrobial Activity
Research indicates that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Compounds with similar structures have demonstrated activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with Minimum Inhibitory Concentration (MIC) values as low as 25 μg/mL .
- The compound's structural components may enhance its efficacy against various microbial strains.
Anticancer Activity
Studies have highlighted the potential anticancer effects of thiadiazole derivatives:
- The compound has been shown to inhibit tumor growth in animal models at lower doses while exhibiting therapeutic effects.
- Its ability to modulate cellular signaling pathways positions it as a promising candidate for cancer treatment.
Anti-inflammatory Effects
The compound may also exhibit anti-inflammatory properties through its interactions with various biochemical pathways that regulate inflammation. This aspect is critical for developing treatments for inflammatory diseases.
Research Findings and Case Studies
Q & A
Q. What are the standard synthetic routes for 2-[(4-chlorophenyl)sulfanyl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)butanamide?
The compound is typically synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol with halogenated intermediates (e.g., bromoacetamide derivatives) under anhydrous conditions. For example, refluxing with potassium carbonate in dry acetone facilitates thiolate ion formation, followed by recrystallization from ethanol to purify the product . Optimization of reaction time (3–6 hours) and stoichiometric ratios (1:1–1.5) is critical to achieving yields >60%.
Q. How can researchers characterize the compound’s purity and structural integrity?
Key techniques include:
- NMR spectroscopy : Analyze and spectra to confirm the presence of the 4-chlorophenyl (δ 7.3–7.5 ppm) and thiadiazole (δ 2.4 ppm for methyl) groups .
- FT-IR : Identify characteristic bands for C=O (1678 cm), C=N (1624 cm), and aromatic C=C (1438–1593 cm) .
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software .
Q. What preliminary biological assays are recommended for this compound?
- Antimicrobial screening : Use broth microdilution assays (MIC determination) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
- Enzyme inhibition : Test against target enzymes (e.g., propionyl-CoA synthase) via spectrophotometric assays measuring thiol release (e.g., DTNB method at 412 nm) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data across studies?
Contradictions often arise from assay variability or structural analogs. Mitigation strategies include:
- Orthogonal assays : Validate antimicrobial activity with both agar diffusion and time-kill kinetics .
- Structural confirmation : Re-analyze batches via LC-MS to rule out degradation products .
- Control for stereochemistry : Compare activity of enantiomers (if applicable) using chiral HPLC .
Q. What methodologies are effective for studying structure-activity relationships (SAR) of this compound?
- Derivatization : Synthesize analogs by substituting the 4-chlorophenyl group with electron-withdrawing (e.g., -NO) or donating (-OCH) groups .
- Molecular docking : Use AutoDock Vina to predict binding affinities to targets like PrpC (PDB ID: 4XYZ) .
- Comparative analysis : Benchmark activity against structurally related sulfonamides (e.g., sulfamethizole derivatives) to identify critical pharmacophores .
Q. How can low yields during synthesis be addressed?
- Optimize solvent systems : Replace acetone with DMF for better solubility of aromatic intermediates .
- Catalyst screening : Test phase-transfer catalysts (e.g., TBAB) to enhance reaction rates .
- Side-product analysis : Use TLC or GC-MS to monitor byproducts (e.g., disulfides) and adjust reducing agents (e.g., NaSO) .
Q. What advanced techniques elucidate the compound’s electronic structure and reactivity?
- Single-crystal XRD : Determine bond lengths and angles (e.g., S–C bond: ~1.75 Å) to assess conjugation effects .
- DFT calculations : Simulate HOMO-LUMO gaps (e.g., using Gaussian 16) to predict redox behavior .
- Cyclic voltammetry : Characterize electrochemical stability in DMSO/water mixtures .
Q. How can metabolic stability be assessed for therapeutic potential?
- Microsomal assays : Incubate with rat liver microsomes and quantify parent compound degradation via HPLC-MS/MS .
- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to evaluate drug-drug interaction risks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
